Ethyl oxazolo[4,5-c]pyridine-2-carboxylate

Medicinal Chemistry Scaffold Selection Computational Chemistry

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate (CAS 911465-02-6) is a fully aromatic, bicyclic heterocycle composed of a pyridine ring fused to an oxazole ring at the 4,5-c position, bearing an ethyl ester at the 2-position of the oxazole. With a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol, this compound serves as a versatile building block for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and anti-infective agents.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 911465-02-6
Cat. No. B6600173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxazolo[4,5-c]pyridine-2-carboxylate
CAS911465-02-6
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(O1)C=CN=C2
InChIInChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3
InChIKeyKBGWFLVVDNPFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Oxazolo[4,5-c]pyridine-2-carboxylate (CAS 911465-02-6): Structural Identity and Compound-Class Positioning for Procurement Decisions


Ethyl oxazolo[4,5-c]pyridine-2-carboxylate (CAS 911465-02-6) is a fully aromatic, bicyclic heterocycle composed of a pyridine ring fused to an oxazole ring at the 4,5-c position, bearing an ethyl ester at the 2-position of the oxazole . With a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol, this compound serves as a versatile building block for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and anti-infective agents [1]. Its [4,5-c] regioisomeric fusion pattern distinguishes it from the more extensively studied oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine scaffolds, imparting unique electronic and steric properties that influence downstream biological activity and synthetic tractability .

Ethyl Oxazolo[4,5-c]pyridine-2-carboxylate: Why Regioisomer and Scaffold Substitution Introduces Uncontrolled Risk in Synthesis and Biological Screening


Substituting ethyl oxazolo[4,5-c]pyridine-2-carboxylate with a different regioisomer (e.g., oxazolo[4,5-b]pyridine derivative), a saturated analog (e.g., 4,5,6,7-tetrahydro variant), or an alternative ester (e.g., methyl ester or free acid) is not a neutral decision. The [4,5-c] fusion pattern positions the pyridine nitrogen and oxazole oxygen in a spatial arrangement that directly affects hydrogen-bonding capacity, metal-chelation propensity, and electronic distribution across the bicyclic system . The fully aromatic scaffold confers planarity and π-stacking capability absent in the tetrahydro series, while the ethyl ester provides a hydrolytically tunable handle distinct from the more labile methyl ester or the ionizable free carboxylic acid [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical divergence that cannot be compensated for by downstream chemistry adjustments alone.

Quantitative Differentiation Evidence for Ethyl Oxazolo[4,5-c]pyridine-2-carboxylate (CAS 911465-02-6) Versus Closest Analogs


Regioisomeric Identity: [4,5-c] Fusion Pattern Confers Distinct Physicochemical Properties Relative to [4,5-b] and [5,4-b] Isomers

The oxazolo[4,5-c]pyridine regioisomer exhibits a computed LogP of 1.22 and a topological polar surface area (TPSA) of 38.92 Ų . In contrast, the oxazolo[4,5-b]pyridine regioisomer, while possessing an identical TPSA of 38.92 Ų, shows a higher LogP of approximately 1.52 (ΔLogP ≈ +0.30), reflecting the differential spatial orientation of the heteroatoms and their impact on solvation . This LogP difference of +0.30 log units translates to a roughly 2-fold difference in lipophilicity, which is sufficient to alter passive membrane permeability, protein binding, and in vivo distribution profiles for downstream derivatives. The [4,5-c] isomer also presents the pyridine nitrogen in a distinct vector relative to the oxazole ring, affecting metal-coordination geometry and hydrogen-bond acceptor patterns compared to [5,4-c] or [4,5-b] arrangements .

Medicinal Chemistry Scaffold Selection Computational Chemistry

Aromatic vs. Saturated Scaffold: Fully Conjugated Ethyl Oxazolo[4,5-c]pyridine-2-carboxylate Enables π-π Stacking Interactions Absent in Tetrahydro Analogs

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate (C₉H₈N₂O₃, MW 192.17) is a fully conjugated aromatic system, whereas its closest commercially available saturated analog, ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate (C₉H₁₂N₂O₃, MW 196.20, CAS 1279819-22-5), features a saturated tetrahydropyridine ring . The molecular formula difference of C₉H₈N₂O₃ vs. C₉H₁₂N₂O₃ reflects the loss of 4 hydrogen atoms and 2 degrees of unsaturation in the aromatic compound. This aromaticity enables face-centered π-π stacking with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets, a binding mode that is geometrically impossible for the puckered tetrahydro scaffold [1]. Additionally, the fully aromatic system exhibits characteristic UV absorption in the 260–310 nm range due to the extended conjugation, facilitating HPLC-based purity monitoring at multiple wavelengths, whereas the tetrahydro analog lacks this chromophoric signature [1].

Fragment-Based Drug Design Biophysical Assays Kinase Inhibitors

Ethyl Ester Handle: Intermediate Hydrolytic Stability Compared to Methyl Ester and Controlled Derivatization Advantage Over Free Carboxylic Acid

The ethyl ester moiety of the target compound provides a balance of steric bulk and electrophilicity that is intermediate between the more labile methyl ester and the more sterically hindered tert-butyl or benzyl esters. The ethyl ester's alkaline hydrolysis rate constant (k_OH) is approximately 0.5–0.7 times that of the corresponding methyl ester in typical oxazole-2-carboxylate systems, providing a wider window for chemoselective transformations at other positions on the scaffold without ester cleavage [1]. Furthermore, the ethyl ester can be selectively hydrolyzed under mild acidic conditions (HCl/EtOH, reflux) to furnish oxazolo[4,5-c]pyridine-2-carboxylic acid, which can then be coupled with amines or reduced to the alcohol, whereas the free acid itself requires activation (e.g., HATU, EDCI) for amide bond formation and is prone to decarboxylation at elevated temperatures [2]. The commercially available free acid analog (oxazolo[4,5-c]pyridine-2-carboxylic acid) is less commonly stocked and typically must be prepared in situ from the ester, making the ethyl ester the preferred procurement form for versatile downstream chemistry.

Synthetic Chemistry Prodrug Design Library Synthesis

Commercial Availability with Defined Purity Specifications: Multi-Vendor ≥98% Purity Enables Immediate Procurement Without Custom Synthesis

Ethyl oxazolo[4,5-c]pyridine-2-carboxylate (CAS 911465-02-6) is available off-the-shelf from multiple reputable chemical suppliers at a guaranteed purity of ≥98% . In contrast, the alternative free carboxylic acid form (oxazolo[4,5-c]pyridine-2-carboxylic acid) and the methyl ester analog are not regularly stocked by major vendors, with the tetrahydro-aromatic hybrid analogs typically offered at lower purity grades (95–97%) . The compound's recommended storage condition is sealed, dry, at 2–8°C, with shipping permissible at ambient temperature within the continental US, indicating sufficient thermal stability for routine handling and logistics . The combination of multi-vendor availability, defined purity (≥98%), and moderate storage requirements reduces procurement lead time and eliminates the need for in-house synthesis and purification, providing a direct operational advantage over less accessible analogs.

Chemical Sourcing High-Throughput Screening Quality Control

Scaffold Precedence in Patented Therapeutic Programs: [4,5-c] Fusion Validated for EDG1/S1P1 Modulation, Distinct from [4,5-b] Anti-Inflammatory Applications

Patent literature reveals a clear functional divergence between oxazolo[4,5-c]pyridine derivatives and oxazolo[4,5-b]pyridine derivatives. Carboxylic acid derivatives bearing the oxazolo[4,5-c]pyridine ring system have been specifically claimed for EDG1 (S1P1) receptor modulation and wound-healing applications (WO-2013004828-A1, US-8907093-B2) [1]. This mechanism involves persistent activation of the EDG1 signal pathway, which is mechanistically opposite to the desensitization-based functional antagonism utilized by prior art compounds [1]. In contrast, oxazolo[4,5-b]pyridine derivatives are primarily claimed for anti-inflammatory and analgesic indications through cyclooxygenase inhibition (US-4038396, EP-0412899) [2]. This target-class differentiation between the two regioisomeric scaffolds is sufficiently robust to support distinct patent families and therapeutic indications, making scaffold selection a critical decision point that cannot be resolved by post-hoc synthetic modification of the wrong isomer.

GPCR Drug Discovery Immunomodulation Wound Healing

Optimal Application Scenarios for Ethyl Oxazolo[4,5-c]pyridine-2-carboxylate (CAS 911465-02-6) Based on Quantified Differentiation


EDG1/S1P1 Receptor Modulator Drug Discovery: Scaffold-Validated Starting Material for Wound-Healing and Immunomodulatory Lead Optimization

Research groups pursuing EDG1 (S1P1) receptor agonists or positive allosteric modulators for diabetic wound healing, lymphopenia, or tissue regeneration should select ethyl oxazolo[4,5-c]pyridine-2-carboxylate as the core scaffold precursor. The [4,5-c] fusion pattern is patent-validated for this target class (WO-2013004828-A1), with the ethyl ester handle enabling systematic SAR exploration at the 2-position through hydrolysis, amidation, or reduction sequences [1]. The fully aromatic scaffold supports π-stacking interactions with the receptor's orthosteric pocket, while the LogP of ~1.22 provides a favorable starting point for optimizing oral bioavailability within Lipinski-compliant chemical space.

Kinase Inhibitor Fragment Libraries: Planar, Aromatic Scaffold for ATP-Binding Site Hinge Interactions

For fragment-based screening campaigns targeting kinase ATP-binding sites, the fully aromatic ethyl oxazolo[4,5-c]pyridine-2-carboxylate provides a planar, nitrogen-rich core capable of forming both donor and acceptor hydrogen bonds with the hinge region [2]. The [4,5-c] topology orients the pyridine nitrogen into a geometry complementary to kinase hinge motifs (e.g., Met gatekeeper interaction), while the ethyl ester can be elaborated into diverse amide or heterocyclic substituents. Procurement at ≥98% purity from multiple vendors ensures that fragment soaking and co-crystallization experiments are not confounded by impurities .

Parallel Synthesis of Heterocyclic Libraries: Chemoselective Functionalization Platform

In medicinal chemistry groups performing parallel amide library synthesis, the ethyl ester of oxazolo[4,5-c]pyridine-2-carboxylate serves as a superior intermediate compared to the more labile methyl ester or the less synthetically tractable free acid . The moderate hydrolytic stability of the ethyl ester allows for chemoselective transformations on the pyridine ring (e.g., halogenation, cross-coupling) without premature ester cleavage, enabling a 'protect-and-elaborate' strategy that minimizes protecting group manipulation and improves overall library yield .

Physicochemical Property Benchmarking for Heterocyclic Scaffold Selection

When evaluating oxazolo-pyridine scaffolds for a new drug discovery program, computational and medicinal chemistry teams can use the established LogP of ~1.22 and TPSA of 38.92 Ų for the [4,5-c] regioisomer as baseline parameters for predicting CNS penetration, solubility, and permeability . The ΔLogP of approximately +0.30 relative to the [4,5-b] isomer provides a quantitative selection criterion: the [4,5-c] scaffold is preferred when a lower logD, higher aqueous solubility, and reduced non-specific protein binding are desired for the target product profile .

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